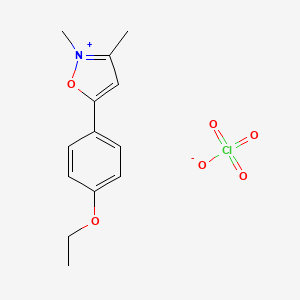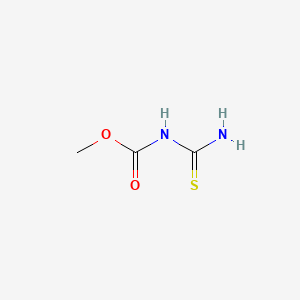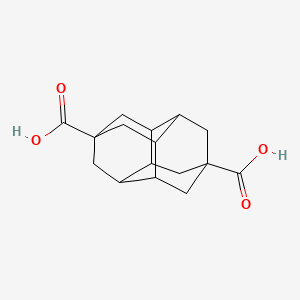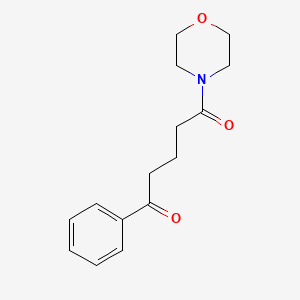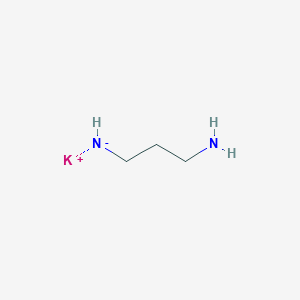
Potassium 3-amino-propylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 3-amino-propylamide is a novel alkamide superbase known for its exceptional reactivity. It is highly soluble in and stable toward excess amine, making it extremely reactive in a variety of prototropic processes . This compound is only slightly aggregated even in 1.0 M solution, which contributes to its unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium 3-amino-propylamide can be synthesized through the reaction of potassium hydride with 1,3-diaminopropane. This reaction generates the superbase in situ, which is then used in various organic reactions . The preparation involves the deprotonation of the amine group by potassium hydride, leading to the formation of the highly reactive this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of potassium hydride and 1,3-diaminopropane remains the standard method for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Potassium 3-amino-propylamide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and other oxidation products.
Reduction: It can reduce certain functional groups, although this is less common.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of amides from acyl chlorides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Acyl chlorides and anhydrides are commonly used reagents.
Major Products Formed: The major products formed from these reactions include various amides, nitriles, and other nitrogen-containing compounds. The specific products depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
Potassium 3-amino-propylamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium 3-amino-propylamide involves its role as a superbase. It deprotonates various substrates, facilitating nucleophilic substitution and other reactions. The molecular targets include carbonyl compounds, alkynes, and other electrophilic species. The pathways involved include the formation of highly reactive intermediates that drive the desired chemical transformations .
Comparación Con Compuestos Similares
Potassium tert-butoxide: Another strong base used in organic synthesis.
Sodium hydride: A commonly used base in various chemical reactions.
Lithium diisopropylamide: A strong base used in deprotonation reactions.
Uniqueness: Potassium 3-amino-propylamide is unique due to its high solubility, stability, and exceptional reactivity. Unlike other bases, it remains only slightly aggregated even in concentrated solutions, which enhances its effectiveness in various chemical processes .
Propiedades
Número CAS |
56038-00-7 |
|---|---|
Fórmula molecular |
C3H9KN2 |
Peso molecular |
112.22 g/mol |
Nombre IUPAC |
potassium;3-aminopropylazanide |
InChI |
InChI=1S/C3H9N2.K/c4-2-1-3-5;/h4H,1-3,5H2;/q-1;+1 |
Clave InChI |
GXBBCEZQOPFZFX-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C[NH-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)
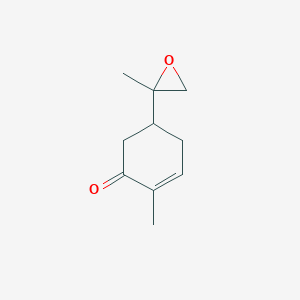
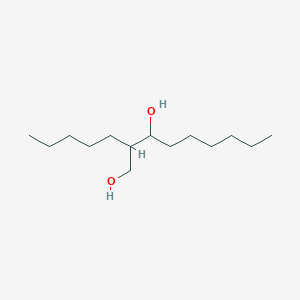
![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
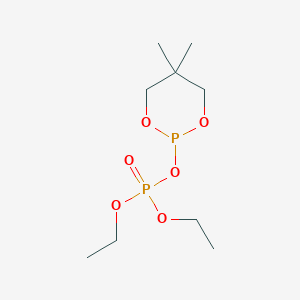
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)


![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
